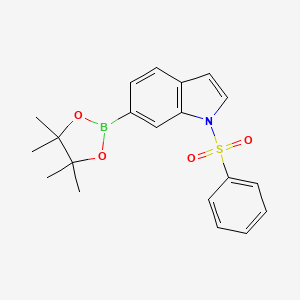

1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole

説明

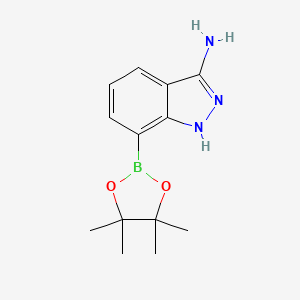

1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is a complex organic compound that features both a phenylsulfonyl group and a dioxaborolan group attached to an indole core

科学的研究の応用

1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole has several scientific research applications:

Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.

Biology: Investigated for its potential as a bioactive molecule, including its interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and polymers.

作用機序

Target of Action

Similar compounds with apinacolborane group are known to undergo Suzuki coupling reactions with aryl halides . This suggests that the compound might interact with aryl halides or similar targets.

Mode of Action

The compound features a pinacolborane group and a phenylsulfonyl group . The pinacolborane group enables the Suzuki coupling reaction with aryl halides . This reaction is a type of palladium-catalyzed cross-coupling, which is used to form carbon-carbon bonds.

Biochemical Pathways

The compound’s ability to undergo suzuki coupling reactions suggests that it may be involved in the synthesis of complex organic compounds . This could potentially affect various biochemical pathways, depending on the specific context of its use.

Result of Action

The compound is employed in the synthesis of aggregation-induced emission molecules . In the synthesis, it acts as a linker for connecting other molecules . The resulting molecule forms ultrabright red AIE dots with an absolute quantum yield of 12.9% . This suggests that the compound’s action results in the formation of highly luminescent materials.

生化学分析

Biochemical Properties

1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling. This compound interacts with palladium catalysts to facilitate the transmetalation process, where the boron atom transfers its organic group to the palladium center Additionally, this compound can interact with various enzymes and proteins that recognize boronic acid esters, potentially inhibiting or modifying their activity

Cellular Effects

The effects of this compound on cellular processes are multifaceted. This compound can influence cell signaling pathways by interacting with proteins and enzymes involved in signal transduction. For instance, it may inhibit kinases or phosphatases, leading to altered phosphorylation states of key signaling molecules . Additionally, this compound can affect gene expression by modulating transcription factors or epigenetic regulators. These changes can impact cellular metabolism, growth, and differentiation, highlighting the compound’s potential as a research tool in cellular biology.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. The boronic acid ester group allows it to form reversible covalent bonds with serine and threonine residues in enzymes, leading to enzyme inhibition . This interaction is particularly relevant for proteases and kinases, where the compound can act as a competitive inhibitor. Additionally, the phenylsulfonyl group can engage in π-π interactions with aromatic residues in proteins, further stabilizing the binding and enhancing the inhibitory effect. These molecular interactions are critical for understanding the compound’s biochemical activity and potential therapeutic applications.

Temporal Effects in Laboratory Settings

The stability and degradation of this compound are important considerations in laboratory settings. Over time, the compound may undergo hydrolysis, leading to the formation of phenylsulfonylindole and boronic acid . This degradation can affect the compound’s efficacy in biochemical assays and its long-term storage. Studies have shown that the compound remains stable under dry conditions but may degrade in the presence of moisture. Long-term effects on cellular function have been observed in in vitro studies, where prolonged exposure to the compound can lead to changes in cell viability and metabolism.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, the compound may exhibit minimal toxicity and can be used to study its biochemical effects without adverse outcomes . At higher doses, toxic effects such as liver and kidney damage have been reported. These threshold effects are crucial for determining the safe and effective dosage range for experimental studies. Additionally, high doses may lead to systemic toxicity, highlighting the importance of careful dosage optimization in animal research.

Metabolic Pathways

This compound is involved in several metabolic pathways. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated metabolites . These metabolites can further undergo conjugation reactions, such as glucuronidation or sulfation, facilitating their excretion from the body. The interaction with metabolic enzymes can also affect the compound’s bioavailability and efficacy, making it essential to understand these pathways for its application in biochemical research.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported across cell membranes through passive diffusion or facilitated by specific transporters . Once inside the cell, it may bind to intracellular proteins, affecting its localization and accumulation. The distribution within tissues can also be influenced by factors such as blood flow and tissue permeability, impacting the compound’s overall bioavailability and effectiveness.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can localize to specific cellular compartments, such as the cytoplasm, nucleus, or mitochondria, depending on its interactions with targeting signals or post-translational modifications . These localizations can influence the compound’s ability to interact with target proteins and exert its biochemical effects. Understanding the subcellular distribution is essential for elucidating the compound’s mechanism of action and potential therapeutic applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation, where the indole is treated with phenylsulfonyl chloride in the presence of a base such as pyridine.

Attachment of the Dioxaborolan Group: The dioxaborolan group is typically introduced through a palladium-catalyzed borylation reaction, using a suitable boronic ester and a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

化学反応の分析

Types of Reactions

1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole can undergo various types of chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding indole derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Suzuki-Miyaura cross-coupling reactions often use palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate.

Major Products

Oxidation: Sulfone derivatives.

Reduction: Indole derivatives.

Substitution: Various substituted indole derivatives, depending on the boronic acid or ester used in the reaction.

類似化合物との比較

Similar Compounds

1-(Phenylsulfonyl)-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole: Similar structure but with a pyrazole core instead of an indole core.

4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: Contains the dioxaborolan group but lacks the indole and phenylsulfonyl groups.

Uniqueness

1-(Phenylsulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is unique due to its combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications. The presence of both the phenylsulfonyl and dioxaborolan groups allows for versatile modifications and functionalizations, making it a valuable compound in synthetic and medicinal chemistry.

特性

IUPAC Name |

1-(benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22BNO4S/c1-19(2)20(3,4)26-21(25-19)16-11-10-15-12-13-22(18(15)14-16)27(23,24)17-8-6-5-7-9-17/h5-14H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHTYBMQOVQCLET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CN3S(=O)(=O)C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22BNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674265 | |

| Record name | 1-(Benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

383.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1333344-24-3 | |

| Record name | 1-(Benzenesulfonyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674265 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(8alpha,9S)-cinchonan-9-yl]-3,5-bis(trifluoroMethyl)-BenzenesulfonaMide](/img/structure/B581815.png)

![2-Chlorothieno[3,2-d]pyrimidin-4-amine](/img/structure/B581833.png)